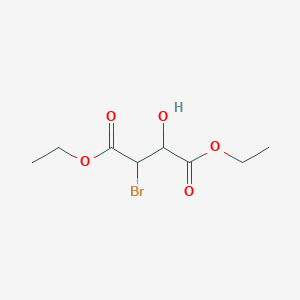

Diethyl 2-bromo-3-hydroxybutanedioate

Description

Significance of Diethyl 2-bromo-3-hydroxybutanedioate as a Chiral Synthon in Asymmetric Chemistry

In the specialized area of asymmetric chemistry, the precise three-dimensional arrangement of atoms is critical for the function of the resulting molecule. This compound serves as an invaluable chiral synthon in this context. nih.govrug.nlstudysmarter.co.uk A chiral synthon is essentially a molecular fragment or building block that incorporates one or more centers of chirality and can be used to introduce that specific chirality into a larger, target molecule during a synthesis. nih.govstudysmarter.co.uk

The significance of this compound lies in its unique combination of functional groups: a bromine atom, a hydroxyl group, and two diethyl ester groups. This arrangement provides a rich platform for a multitude of stereoselective chemical transformations. The bromine atom can be readily displaced by a wide range of nucleophiles, the hydroxyl group can be derivatized or oxidized, and the ester groups can be hydrolyzed or reduced. This functional group versatility allows chemists to meticulously control the stereochemical outcome of reactions, making it a powerful tool in the synthesis of enantiomerically pure pharmaceuticals and natural products where specific stereoisomers are essential for biological activity.

Stereoisomeric Forms of this compound and Their Synthetic Utility

Owing to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as four distinct stereoisomers. These are categorized into two pairs of enantiomers: the (2R,3R) and (2S,3S) forms, and the (2R,3S) and (2S,3R) forms. The (2S,3S) isomer is also known as Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. nih.gov These pairs are diastereomers of each other, often referred to by the relative stereochemical descriptors syn and anti.

Each stereoisomer possesses unique properties and, consequently, distinct applications in synthesis. The specific configuration of the starting isomer directly influences the stereochemistry of the resulting product. For instance, these isomers are frequently employed as precursors for creating chiral epoxides, aziridines, and other strained-ring systems with predetermined stereochemistry. The ability to select a specific stereoisomer of this compound provides chemists with a high degree of control over the final molecular architecture.

| Stereoisomer | Configuration | Common Synthetic Applications |

| (2R,3R)-Diethyl 2-bromo-3-hydroxybutanedioate | anti | Precursor for synthesizing (2R,3R)-epoxides and other chiral molecules. |

| (2S,3S)-Diethyl 2-bromo-3-hydroxybutanedioate | anti | Used to access the enantiomeric series of targets, such as (2S,3S)-epoxides. |

| (2R,3S)-Diethyl 2-bromo-3-hydroxybutanedioate | syn | Employed in the synthesis of molecules requiring a syn relationship between adjacent functional groups. |

| (2S,3R)-Diethyl 2-bromo-3-hydroxybutanedioate | syn | Utilized for the preparation of the enantiomers of syn-configured products. |

Overview of Research Trajectories Involving this compound

The scientific investigation into this compound has progressed along several important trajectories, primarily centered on its application in asymmetric synthesis. researchgate.netnih.gov Initial research efforts were often dedicated to establishing efficient and stereoselective methods for the preparation of the individual stereoisomers, typically starting from the readily available and inexpensive chiral pool material, diethyl tartrate.

Following the development of reliable synthetic routes to these isomers, research has broadly expanded to explore their synthetic utility. A significant area of focus has been their application in the total synthesis of complex, biologically active natural products. The well-defined stereochemistry of this compound is leveraged to set key stereocenters in target molecules such as amino acids, carbohydrates, and alkaloids.

More contemporary research continues to uncover novel synthetic methodologies that capitalize on the unique reactivity of this compound. This includes its use in developing new catalytic asymmetric reactions and its role as a foundational element in the design of new chiral ligands and reagents. The continued exploration of this compound's chemical potential ensures its ongoing relevance in the field of advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-bromo-3-hydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUUAOSLJEHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514779 | |

| Record name | Diethyl 2-bromo-3-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-76-5 | |

| Record name | Diethyl 2-bromo-3-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Diethyl 2 Bromo 3 Hydroxybutanedioate

Intramolecular Cyclization Reactions of Diethyl 2-bromo-3-hydroxybutanedioate

The intramolecular reactions of this compound are dominated by the formation of a three-membered epoxide ring, a transformation driven by the internal nucleophilic attack of the hydroxyl group on the carbon bearing the bromine atom.

The principal intramolecular reaction of this compound is its conversion to diethyl oxirane-2,3-dicarboxylate. This reaction is a classic example of an intramolecular Williamson ether synthesis, where the alkoxide, formed by the deprotonation of the hydroxyl group, acts as the nucleophile.

The formation of the epoxide ring from this compound requires the presence of a base to deprotonate the hydroxyl group, thereby generating a more potent nucleophile, the alkoxide. Common bases employed for this transformation include non-nucleophilic hindered amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and alkoxides like sodium ethoxide (NaOEt).

The general mechanism proceeds in two discrete steps:

Deprotonation: The base abstracts the acidic proton from the hydroxyl group of this compound, forming an intermediate alkoxide.

Intramolecular S(_N)2 Attack: The newly formed alkoxide, being a strong internal nucleophile, attacks the adjacent carbon atom bearing the bromine atom in an intramolecular S(_N)2 fashion. This backside attack displaces the bromide ion as the leaving group, resulting in the formation of the diethyl oxirane-2,3-dicarboxylate ring.

The choice of base can influence the reaction conditions and outcomes. Strong, non-nucleophilic bases like DBU are often favored as they minimize competing intermolecular side reactions. Sodium ethoxide, being a strong base, is also effective in promoting the cyclization.

Table 1: Comparison of Bases in the Epoxidation of this compound

| Base | Type | Key Characteristics |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic amine | Sterically hindered, minimizes intermolecular S(_N)2 side reactions. |

| NaOEt (Sodium Ethoxide) | Alkoxide | Strong base, effective for deprotonation. |

The intramolecular cyclization of this compound to form diethyl oxirane-2,3-dicarboxylate is a stereospecific process. The reaction proceeds via an S(_N)2 mechanism, which necessitates a backside attack by the nucleophilic alkoxide on the carbon-bromine bond. This geometric constraint dictates that the hydroxyl group and the bromine atom must adopt an anti-periplanar conformation for the reaction to occur.

This conformational requirement has significant implications for the stereochemical outcome of the reaction. The configuration of the resulting epoxide is directly dependent on the stereochemistry of the starting bromohydrin. For instance, the cyclization of the (2R,3S)-isomer of this compound will lead to the formation of a specific stereoisomer of diethyl oxirane-2,3-dicarboxylate. This is because the backside attack results in an inversion of configuration at the carbon atom that was bonded to the bromine.

The diastereoselectivity of the reaction is therefore high, as the stereochemistry of the starting material dictates the stereochemistry of the product. If the starting material is a mixture of diastereomers, the product will be a corresponding mixture of diastereomeric epoxides, with the relative ratios reflecting the stereospecificity of the cyclization for each starting diastereomer.

While specific kinetic and thermodynamic data for the intramolecular cyclization of this compound are not extensively documented in readily available literature, the general principles of intramolecular reactions can be applied. The formation of a three-membered ring, such as an epoxide, is generally a kinetically favorable process due to the proximity of the reacting groups, which leads to a high effective molarity.

The rate of the reaction is influenced by several factors, including:

Base Strength: A stronger base will lead to a higher concentration of the intermediate alkoxide, thus increasing the reaction rate.

Solvent: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thereby enhancing its reactivity.

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of reaction.

Table 2: General Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Base Strength | Increases rate with stronger base | Can influence equilibrium position |

| Solvent Polarity | Polar aprotic solvents generally increase rate | Can affect the stability of reactants and products |

| Temperature | Increases rate with higher temperature | Can shift equilibrium based on reaction enthalpy |

| Ring Strain | Kinetically accessible | Thermodynamically less favorable (strained product) |

Formation of Diethyl Oxirane-2,3-dicarboxylate (Epoxides)

Intermolecular Reactions of this compound

In addition to intramolecular cyclization, this compound can also participate in intermolecular reactions, primarily through nucleophilic attack at the electrophilic carbon atom bonded to the bromine.

The carbon atom attached to the bromine in this compound is an electrophilic center and is susceptible to attack by a wide range of external nucleophiles. These reactions proceed via a standard S(_N)2 mechanism, resulting in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile.

The general form of this reaction is:

Nu + this compound → Diethyl 2-(Nu)-3-hydroxybutanedioate + Br

Where Nu represents a generic nucleophile.

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted products. The outcome of the reaction is often in competition with the intramolecular cyclization. To favor the intermolecular pathway, reaction conditions can be manipulated, for example, by using a high concentration of a strong external nucleophile and potentially protecting the internal hydroxyl group to prevent its participation in cyclization.

Table 3: Potential Nucleophiles and Products in Intermolecular Reactions

| Nucleophile | Product Class |

| Azide (N(_3)) | Diethyl 2-azido-3-hydroxybutanedioate |

| Cyanide (CN) | Diethyl 2-cyano-3-hydroxybutanedioate |

| Thiocyanate (SCN) | Diethyl 2-thiocyanato-3-hydroxybutanedioate |

| Amines (R-NH(_2)) | Diethyl 2-(alkylamino)-3-hydroxybutanedioate |

| Thiolates (RS) | Diethyl 2-(alkylthio)-3-hydroxybutanedioate |

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl (-OH) group in this compound is a secondary alcohol. In principle, it can undergo a variety of transformations typical for such functional groups. However, specific studies detailing these transformations for this exact molecule are lacking. Potential reactions could include:

Oxidation: Secondary alcohols can be oxidized to ketones. Mild oxidizing agents would be required to avoid cleavage of the carbon-carbon bond. The expected product would be Diethyl 2-bromo-3-oxobutanedioate.

Esterification/Acylation: The hydroxyl group can react with acyl halides or anhydrides in the presence of a base to form esters. For example, reaction with acetyl chloride would be expected to yield Diethyl 2-bromo-3-acetoxybutanedioate.

Etherification: In the presence of a strong base and an alkyl halide, the hydroxyl group could be converted into an ether. For instance, reaction with sodium hydride followed by methyl iodide could potentially yield Diethyl 2-bromo-3-methoxybutanedioate.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation in the presence of a strong acid or conversion to a sulfonate ester) and subsequently be displaced by a nucleophile.

It is crucial to reiterate that these are predicted reactivities based on the functional group present. Without specific experimental validation for this compound, these pathways remain theoretical.

Reactivity of the Ester Groups

The molecule contains two ethyl ester groups (-COOCH₂CH₃). These groups are susceptible to nucleophilic acyl substitution. Common reactions involving ester groups include:

Hydrolysis: Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that would yield 2-bromo-3-hydroxybutanedioic acid and ethanol.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that would produce the salt of the carboxylic acid (a carboxylate) and ethanol. Subsequent acidification would be necessary to obtain the free carboxylic acid.

Transesterification: The ethyl groups of the esters can be exchanged with other alkyl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) could produce the corresponding dimethyl ester.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or amines can convert the ester groups into amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester groups to primary alcohols, which would result in the formation of a diol.

Similar to the hydroxyl group transformations, these are general reactions of ester functional groups. The specific conditions and outcomes for this compound have not been sufficiently reported to provide detailed research findings. The interplay of the different functional groups (bromo, hydroxyl, and two esters) within the same molecule could also lead to more complex or competing reactions, which would require specific experimental investigation to elucidate.

Applications of Diethyl 2 Bromo 3 Hydroxybutanedioate in Advanced Organic Synthesis

Role as a Chiral Building Block

The inherent chirality and functional group arrangement of diethyl 2-bromo-3-hydroxybutanedioate make it an excellent starting material for the synthesis of complex molecular architectures. Its ability to introduce specific stereochemistry is a cornerstone of its utility in modern organic chemistry.

Construction of Complex Stereocenters

The presence of both a bromine atom and a hydroxyl group on adjacent carbons in this compound provides a platform for the controlled installation of new stereocenters. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can direct the stereochemical outcome of nearby reactions. This dual functionality allows chemists to construct vicinal stereocenters with a high degree of control, which is a significant challenge in organic synthesis. For example, the bromine can be displaced with a nucleophile, and the hydroxyl group can be used to direct subsequent transformations, leading to the formation of molecules with multiple, well-defined stereocenters.

Synthesis of Chiral C4 Scaffolds (e.g., trans-dihydroxybutyrolactols)

This compound serves as a key precursor for the synthesis of various chiral C4 scaffolds, which are fundamental units in many natural products and pharmaceuticals. One notable application is the synthesis of trans-dihydroxybutyrolactols. These structures are valuable chiral building blocks and have been utilized in the efficient synthesis of polyhydroxylated alkaloids such as (+)-lentiginosine and (-)-deacetylanisomycin. lookchem.com The synthesis of these lactols from this compound demonstrates the compound's effectiveness in generating complex chiral molecules from readily available starting materials.

Contribution to Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer or diastereomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This compound plays a crucial role in this area by enabling both enantioselective and diastereoselective transformations.

Diastereoselective Syntheses Derived from this compound

The stereocenters already present in this compound can influence the stereochemical outcome of new stereocenter formation, a process known as diastereoselective synthesis. This substrate-controlled stereoselectivity is a powerful tool for building complex molecules with multiple chiral centers. For example, in reactions involving the addition of a nucleophile to a carbonyl group adjacent to the existing stereocenters, the steric and electronic properties of the bromo and hydroxy substituents can direct the incoming group to a specific face of the molecule, leading to the preferential formation of one diastereomer over others. This principle is fundamental in the synthesis of many complex natural products where precise control over stereochemistry is essential.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The ultimate goal of many synthetic endeavors is the creation of molecules with biological activity that can be used as pharmaceuticals or agrochemicals. This compound and its derivatives have proven to be valuable intermediates in the synthesis of such compounds.

The bromo- and hydroxy-functionalized butanedioate framework is a common structural motif in a variety of bioactive molecules. For instance, derivatives of this compound can be used to synthesize intermediates for 1,3,4-triazine derivatives, which are a class of compounds with diverse biological activities. epo.orggoogle.com Furthermore, the ability to generate complex stereochemical arrays makes it a suitable starting point for the synthesis of antimalarial drugs and other complex pharmaceutical agents. google.com The versatility of the chemical handles on the molecule allows for its incorporation into a wide range of synthetic routes targeting biologically important molecules.

| Application Category | Specific Example/Role | Resulting Compound/Scaffold |

| Chiral Building Block | Construction of Complex Stereocenters | Molecules with vicinal stereocenters |

| Synthesis of Chiral C4 Scaffolds | trans-dihydroxybutyrolactols | |

| Asymmetric Synthesis | Enantioselective Transformations | Optically active tertiary alcohols (via derivatives) |

| Diastereoselective Syntheses | Diastereomerically enriched complex molecules | |

| Bioactive Molecules | Pharmaceutical Intermediates | Precursors for 1,3,4-triazine derivatives |

| Intermediates for antimalarial drugs |

Precursor in Active Pharmaceutical Ingredient (API) Production

In the pharmaceutical industry, chemical compounds that form the active component of a medicine are known as Active Pharmaceutical Ingredients (APIs). The synthesis of these often complex molecules relies on a series of chemical reactions starting from simpler, readily available precursors. This compound serves as a valuable intermediate in the production of various APIs. Its functional groups act as handles that can be selectively modified to build the intricate structures required for biological activity.

The strategic placement of the bromo and hydroxyl groups allows for the introduction of nitrogen, oxygen, or carbon-based substituents through nucleophilic substitution or coupling reactions. The diethyl ester moieties can be hydrolyzed to carboxylic acids, further expanding the synthetic possibilities. This versatility makes it a key starting material in multi-step syntheses aimed at producing new chemical entities for drug discovery and development.

Intermediate in Complex Natural Product Synthesis

The synthesis of natural products is a significant area of organic chemistry, often driving the development of new synthetic methodologies. This compound has been employed as a crucial intermediate in the synthesis of various complex natural products, particularly those containing nitrogen heterocycles.

Pyrrolizidine alkaloids are a class of natural products known for their wide range of biological activities. A key structural motif in many of these compounds is the bicyclic pyrrolizidine core. The synthesis of this core often involves the construction of substituted pyrrolidine rings. This compound is a precursor for creating imino sugar lactones, which are versatile intermediates that can be further elaborated into the pyrrolizidine skeleton. The synthesis typically involves the reaction of the bromohydrin moiety with an amine, followed by cyclization and further functional group manipulation to yield the target alkaloid structure.

Azasugars and their homologs, homoazasugars, are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. rsc.org Their therapeutic potential has driven significant efforts toward their synthesis. A key strategy in the synthesis of 2,5-dideoxy-2,5-iminohexitols (pyrrolidine homoazasugars) involves the use of chiral building blocks to construct the substituted pyrrolidine ring. rsc.org Synthetic routes have been developed that utilize intermediates structurally related to this compound to introduce the necessary stereocenters and functional groups required for the formation of these complex glycosidase inhibitors. rsc.org

Application in Samidorphan Intermediate Preparation

Samidorphan is an opioid antagonist used in combination with other medications for the treatment of certain psychiatric disorders. The synthesis of Samidorphan involves the construction of a complex morphinan skeleton. Key intermediates in its production are highly functionalized molecules that require precise stereochemical control. This compound serves as a potential starting material for the synthesis of crucial side-chain components or for introducing specific functionalities onto the core structure during the multi-step synthetic process. Its defined stereochemistry is particularly advantageous in ensuring the final API is produced as the correct enantiomer.

Potential in Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. The suitability of a molecule as a starting point for a combinatorial library depends on its ability to be easily and systematically modified at multiple points.

This compound is an excellent scaffold for combinatorial chemistry due to its multiple, orthogonally reactive functional groups. Each site can be independently addressed to generate a vast array of analogs from a single starting material.

Table 1: Functional Groups of this compound and Their Potential Reactions in Combinatorial Library Synthesis

| Functional Group | Position | Potential Reactions for Diversification |

| Bromine Atom | C2 | Nucleophilic substitution (with amines, thiols, azides), Suzuki/Stille coupling, Grignard formation |

| Hydroxyl Group | C3 | Esterification, Etherification, Oxidation to ketone, Mitsunobu reaction |

| Diethyl Ester | C1, C4 | Amidation (with a library of amines), Hydrolysis to diacid, Reduction to diol |

The presence of two stereocenters (at C2 and C3) adds another layer of diversity. By using different stereoisomers of the starting material or by controlling the stereochemistry of subsequent reactions, libraries with significant three-dimensional diversity can be generated. This approach allows for the efficient exploration of chemical space to discover molecules with novel therapeutic properties. nih.gov

Analytical and Spectroscopic Characterization Techniques for Diethyl 2 Bromo 3 Hydroxybutanedioate and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and chemical environment of the atoms within Diethyl 2-bromo-3-hydroxybutanedioate.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its characterization.

Proton NMR (¹H NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound by providing information about the number, connectivity, and chemical environment of the hydrogen atoms (protons). The chemical shift (δ), integration, and spin-spin coupling patterns of the proton signals are key to a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methine protons (CH-Br and CH-OH) are diastereotopic and will appear as distinct signals, typically in the range of 4.0-5.0 ppm. The methylene (B1212753) protons (-OCH₂CH₃) of the two ethyl ester groups are also diastereotopic and are expected to appear as complex multiplets, typically between 4.0 and 4.5 ppm. The methyl protons (-OCH₂CH₃) will appear as triplets in the upfield region, around 1.2-1.4 ppm. The proton of the hydroxyl group (-OH) will present as a broad singlet, and its chemical shift is variable depending on the solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Ethyl esters) | 1.2 - 1.4 | Triplet | ~7.1 |

| -OCH₂- (Ethyl esters) | 4.0 - 4.5 | Multiplet | ~7.1 |

| CH-Br | 4.0 - 5.0 | Doublet | Variable |

| CH-OH | 4.0 - 5.0 | Doublet | Variable |

The stereochemical assignment of the two chiral centers (C2 and C3) in this compound can be determined by analyzing the coupling constants (J-values) between the vicinal protons on these carbons (H-C2 and H-C3). The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Different diastereomers (e.g., (2R,3S)-erythro and (2R,3R)-threo) will exhibit different preferred conformations, leading to distinct coupling constants that allow for their differentiation.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The carbonyl carbons of the ester groups are expected to resonate in the downfield region of the spectrum, typically between 165 and 175 ppm. The carbon atom attached to the bromine (C-Br) will appear at a chemical shift of approximately 40-60 ppm, while the carbon bearing the hydroxyl group (C-OH) is expected in the 65-80 ppm range. The methylene carbons (-OCH₂) of the ethyl groups will resonate around 60-65 ppm, and the methyl carbons (-CH₃) will appear in the upfield region, typically at 10-20 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl esters) | 10 - 20 |

| C-Br | 40 - 60 |

| -OCH₂- (Ethyl esters) | 60 - 65 |

| C-OH | 65 - 80 |

To gain deeper insights into the three-dimensional structure and conformational preferences of this compound, advanced NMR techniques can be employed. These methods can help to establish through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This two-dimensional NMR technique identifies proton-proton spin-spin coupling correlations, confirming the connectivity of protons within the molecule. For instance, it would show correlations between the methine protons and the protons of the adjacent ethyl ester groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which can be used to determine the relative stereochemistry and preferred conformations of the molecule.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are particularly useful.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of a sample of this compound. The mass spectrometer provides a fragmentation pattern, or mass spectrum, that is characteristic of the molecule and can be used for its identification.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI-HRMS is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound. This high precision enables the calculation of the elemental composition, which can be used to confirm the molecular formula of this compound (C₈H₁₃BrO₅). The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature in the IR spectrum is expected to be a strong and sharp absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadness resulting from hydrogen bonding. The C-O stretching vibrations of the ester and alcohol groups would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to appear as a weaker absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Ester Carbonyl (C=O) | C=O Stretch | 1735 - 1750 (strong, sharp) |

| Ester/Alcohol (C-O) | C-O Stretch | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, isolating the target compounds from reaction mixtures, and accurately determining their purity. The selection of a specific chromatographic technique is contingent on the scale of the separation, the physicochemical properties of the compounds, and the analytical objective.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and effective qualitative technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound from a precursor like diethyl L-tartrate. orgsyn.org The principle involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the components between the stationary and mobile phases. In the synthesis of this compound, the starting material, intermediate species, and the final product will likely have different polarities and thus travel at different rates up the TLC plate, resulting in distinct spots. The relative positions of these spots are quantified by the retardation factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For a hypothetical reaction, a TLC analysis would involve spotting the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself onto the plate. The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent. orgsyn.org Visualization of the spots can be achieved using methods such as UV light (if the compounds are UV-active) or by staining with a chemical reagent like potassium permanganate, which reacts with the hydroxyl group of the product. orgsyn.org

Table 1: Hypothetical TLC Monitoring of a Reaction This table illustrates the expected Rƒ values for reactants and products in a given solvent system, which are used to track the conversion during synthesis.

| Compound | Function | Rƒ Value (Hexane:Ethyl Acetate 2:1) | Visualization Method |

| Diethyl L-tartrate | Starting Material | 0.35 | Potassium Permanganate Stain |

| This compound | Product | 0.50 | Potassium Permanganate Stain |

Silica Column Chromatography for Purification

Following the completion of a reaction, as confirmed by TLC, silica column chromatography is the standard method for the purification of this compound on a preparative scale. rsc.orgbeilstein-journals.org This technique operates on the same principles as TLC but is used for bulk separation. A glass column is packed with silica gel (the stationary phase), and the crude product mixture is loaded onto the top. A solvent system (mobile phase), often determined by optimizing the separation on a TLC plate, is then passed through the column.

Components of the mixture travel down the column at different rates based on their affinity for the silica gel. Less polar compounds typically elute faster, while more polar compounds are retained longer. beilstein-journals.org For this compound, a gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, can be effective. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed to yield the purified compound. rsc.org In cases where the target compound is sensitive to the acidic nature of standard silica gel, the silica can be neutralized, for instance by pre-treatment with a base like triethylamine (B128534) mixed in the eluent. reddit.com

Table 2: Example Parameters for Silica Column Chromatography Purification This table outlines a typical set of conditions for purifying this compound from a crude reaction mixture.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) orgsyn.org |

| Column Dimensions | Dependent on sample mass (e.g., 4 cm diameter for 1-5 g) |

| Loading Method | Dry loading onto silica or direct liquid loading |

| Eluent System | Gradient elution, e.g., Hexane to 30% Ethyl Acetate in Hexane |

| Fraction Size | 20 mL (volume adjusted based on column size) |

| Monitoring | TLC analysis of collected fractions |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For this compound, HPLC is particularly valuable for assessing final purity with high accuracy and for separating its potential diastereomers, given the presence of two chiral centers. nih.govresearchgate.net

The separation can be performed in two primary modes: normal-phase (NP-HPLC) or reversed-phase (RP-HPLC). In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase, while RP-HPLC employs a non-polar stationary phase (e.g., C18-modified silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net RP-HPLC is often the method of choice for moderately polar compounds like this compound. researchgate.net

A detector, commonly a UV-Vis detector, measures the absorbance of the eluate at a specific wavelength, generating a chromatogram where peaks correspond to different components. The area under each peak is proportional to the concentration of the corresponding compound, allowing for precise quantitative analysis and purity determination, often exceeding 99%. google.com The choice of derivatizing agents, mobile phase composition, and column type can significantly impact the separation efficiency of diastereomers. researchgate.net

Table 3: Illustrative RP-HPLC Method for Purity and Diastereomer Analysis This table provides a hypothetical set of HPLC conditions for the quantitative analysis of this compound isomers.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (Diastereomer 1) | 5.8 min |

| Hypothetical Retention Time (Diastereomer 2) | 6.5 min |

X-ray Crystallography for Absolute Stereochemical Determination of Derivatives and Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its absolute stereochemistry. nih.gov For chiral molecules like derivatives of this compound, which possess multiple stereocenters, this technique is invaluable. While the target compound itself may be an oil, it can often be converted into a crystalline derivative suitable for analysis.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the precise arrangement of every atom is determined. mdpi.com

To establish the absolute configuration of a chiral molecule, the phenomenon of anomalous scattering is utilized, which is most effective when a heavier atom (like bromine in this case) is present in the structure. nih.gov The analysis of Bijvoet pairs in the diffraction data allows for the correct assignment of the molecule's handedness. The quality of this assignment is often expressed by the Flack parameter, where a value close to zero indicates the correct absolute configuration has been determined. nih.govresearchgate.net The crystallographic data not only confirms the stereochemistry but also provides detailed information on bond lengths, bond angles, and conformations in the solid state. mdpi.com

Table 4: Representative Crystal Data and Structure Refinement Parameters This table shows typical parameters reported in a single-crystal X-ray diffraction study, based on analyses of related tartrate derivatives. mdpi.com

| Parameter | Example Value |

| Chemical Formula | C₈H₁₃BrO₅ |

| Formula Weight | 269.09 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.5 Å, b = 9.8 Å, c = 15.2 Å |

| Volume | 975 ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Flack Parameter | 0.01(4) researchgate.net |

Computational and Theoretical Studies on Diethyl 2 Bromo 3 Hydroxybutanedioate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For Diethyl 2-bromo-3-hydroxybutanedioate, such calculations would be essential to predict its electronic structure and reactivity.

Key parameters that could be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Another valuable output from DFT calculations is the molecular electrostatic potential (MEP) map. An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting how the molecule would interact with other reagents. For instance, the electron-rich areas around the hydroxyl and carbonyl oxygen atoms would be susceptible to electrophilic attack, while the electron-deficient regions, likely around the carbon atom bonded to the bromine, would be prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity and solubility. |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Conformational Analysis and Stereochemical Interactions

The presence of two stereocenters in this compound (at C2 and C3) means that it can exist as four possible stereoisomers (RR, SS, RS, and SR). The molecule's flexibility, due to several rotatable single bonds, results in a complex conformational landscape for each stereoisomer.

A thorough conformational analysis, likely employing a combination of molecular mechanics and higher-level quantum chemical methods, would be necessary to identify the most stable conformers. This analysis would involve systematically rotating the key dihedral angles (e.g., around the C2-C3 bond) and calculating the relative energies of the resulting structures.

The stability of different conformers would be governed by a delicate balance of stereochemical interactions, including:

Steric hindrance: Repulsive interactions between bulky groups (e.g., the ethyl ester groups and the bromine atom).

Dipole-dipole interactions: Attractive or repulsive interactions between polar bonds.

Intramolecular hydrogen bonding: Potential hydrogen bonding between the hydroxyl group and the oxygen atoms of the ester groups could significantly stabilize certain conformations.

Understanding the preferred conformations is critical as it can influence the molecule's physical properties and its reactivity in chemical reactions.

Table 2: Potential Stereochemical Interactions Influencing Conformational Stability

| Interaction Type | Description | Potential Impact on Stability |

| Gauche Interactions | Steric clash between substituents on adjacent carbons. | Destabilizing |

| Eclipsing Interactions | Strain due to alignment of bonds on adjacent atoms. | Highly Destabilizing |

| Intramolecular H-Bonding | Attraction between the -OH proton and a carbonyl oxygen. | Stabilizing |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various transformations, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the hydroxyl and ester functionalities.

By modeling the reaction pathways, researchers could:

Identify transition states: The high-energy structures that connect reactants to products.

Calculate activation energies: The energy barriers that must be overcome for the reaction to proceed.

Determine reaction intermediates: Short-lived species that are formed during the course of the reaction.

This information would provide a step-by-step understanding of how the reaction occurs, which is invaluable for optimizing reaction conditions and predicting the stereochemical outcome of reactions. For example, computational modeling could clarify whether a substitution reaction proceeds via an SN1 or SN2 mechanism, which has significant implications for the stereochemistry of the product.

Future Perspectives and Research Challenges for Diethyl 2 Bromo 3 Hydroxybutanedioate

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

A significant challenge in the synthesis of Diethyl 2-bromo-3-hydroxybutanedioate lies in the precise control of its two stereocenters. The development of synthetic routes that are not only efficient but also highly stereoselective is paramount for its application in fields where chirality is critical, such as medicinal chemistry. nih.govenamine.netnih.gov Future research will likely focus on asymmetric catalytic methods to produce specific stereoisomers in high enantiomeric and diastereomeric excess.

Key research directions include:

Asymmetric Aldol-type Reactions: Exploring chiral catalysts, such as those based on proline derivatives or chiral metal complexes, for the stereoselective addition of a bromoenolizable component to a glyoxylate (B1226380) derivative.

Catalytic Asymmetric Bromination and Hydroxylation: Investigating the sequential or concerted enantioselective bromination and hydroxylation of diethyl fumarate (B1241708) or maleate (B1232345) using chiral catalysts. This could involve the use of chiral halogenating agents or enzyme-mimicking catalytic systems.

Kinetic Resolution: Developing enzymatic or chemical kinetic resolution methods to separate stereoisomers from a racemic or diastereomeric mixture of this compound.

Progress in these areas will be crucial for accessing all four possible stereoisomers of the molecule in an optically pure form, which is essential for studying their individual biological activities and material properties.

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of this compound can be harnessed through various catalytic transformations. Future research will be directed towards discovering and optimizing novel catalytic systems to enhance the efficiency, selectivity, and sustainability of reactions involving this compound.

| Catalyst Type | Potential Transformation of this compound | Research Objective |

| Transition Metal Catalysts (e.g., Pd, Cu, Rh) | Cross-coupling reactions at the C-Br bond, etherification/esterification of the hydroxyl group. | To develop catalysts that operate under mild conditions with high functional group tolerance. |

| Organocatalysts | Asymmetric transformations, such as nucleophilic substitution of the bromine or acylation of the hydroxyl group. | To design metal-free catalytic systems for greener and more sustainable synthetic processes. |

| Biocatalysts (Enzymes) | Regioselective and stereoselective modifications, such as hydrolysis of one ester group or oxidation of the hydroxyl group. | To identify or engineer enzymes with high specificity for this compound. |

| Photoredox Catalysts | Radical-mediated transformations involving the C-Br bond. | To explore novel reaction pathways initiated by visible light, enabling unique bond formations. |

The development of such catalytic systems will not only expand the synthetic utility of this compound but also align with the principles of green chemistry by reducing waste and energy consumption.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition this compound from a laboratory-scale reagent to a readily available building block for industrial applications, the development of scalable and continuous manufacturing processes is essential. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. mdpi.comresearchgate.nettue.nl

Future research in this area will focus on:

Development of Continuous Flow Reactors: Designing and optimizing micro- or meso-scale flow reactors for the synthesis and purification of this compound. mdpi.com This will enable better control over reaction parameters, improved safety for handling reactive intermediates, and enhanced product consistency.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., catalyst, solvent, temperature, and residence time) to identify optimal parameters for yield and selectivity.

The successful integration of these technologies will be crucial for the cost-effective and on-demand production of this compound, thereby facilitating its broader application.

Discovery of New Applications in Advanced Materials Science and Targeted Medicinal Chemistry

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of new materials and therapeutic agents.

In advanced materials science , future research could explore its use as a:

Monomer for Functional Polymers: The di-ester and hydroxyl functionalities allow for its incorporation into polyesters and other polymers. numberanalytics.commdpi.comnih.gov The bromine atom can serve as a site for post-polymerization modification, enabling the synthesis of materials with tailored properties such as flame retardancy, specific refractive indices, or sites for bioconjugation.

Cross-linking Agent: The multiple reactive sites could be utilized to create cross-linked polymer networks with enhanced mechanical and thermal properties.

Precursor for Organic Electronics: The functional groups could be modified to create novel organic semiconductors or components of charge-transporting materials.

In targeted medicinal chemistry , the focus will be on leveraging its stereochemistry and reactive handles for the synthesis of biologically active molecules. nih.govnih.gov Research challenges and opportunities include:

Scaffold for Drug Discovery: Utilizing this compound as a chiral building block for the synthesis of complex natural products and their analogs with potential therapeutic activities.

Covalent Inhibitors: The bromo-ester moiety could be designed to act as a warhead for targeted covalent inhibition of specific enzymes, a strategy of growing interest in drug development.

Prodrug Design: The ester groups can be modified to improve the pharmacokinetic properties of a drug, with the potential for enzymatic cleavage in vivo to release the active compound.

The exploration of these applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and medicinal chemists to fully unlock the potential of this compound.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Diethyl 2-bromo-3-hydroxybutanedioate in a laboratory setting?

- Methodological Answer : The synthesis typically involves esterification of 2-bromo-3-hydroxybutanedioic acid using ethanol under acidic catalysis (e.g., concentrated H₂SO₄). A critical step is controlling the reaction temperature (60–80°C) to minimize side reactions like dehydration of the hydroxyl group. Post-synthesis, purification via fractional distillation or column chromatography (using ethyl acetate/hexane gradients) is recommended to isolate the ester. Safety protocols for handling brominated compounds, such as using fume hoods and nitrile gloves, should align with SDS guidelines for similar esters .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Expect signals for ethyl groups (δ 1.2–1.4 ppm, triplets; δ 4.1–4.3 ppm, quartets), the hydroxyl proton (δ 2.5–3.5 ppm, broad), and the brominated methine (δ 4.5–5.0 ppm, doublet).

- ¹³C NMR : Look for ester carbonyls (δ 165–175 ppm), brominated carbons (δ 40–50 ppm), and hydroxyl-bearing carbons (δ 70–80 ppm).

- Elemental Analysis : Verify Br and C/H/O ratios match theoretical values (C₈H₁₁BrO₅: C 35.71%, H 4.12%, Br 29.67%).

Contradictions in data (e.g., unexpected splitting in NMR) may indicate impurities or stereochemical anomalies, requiring repeat analysis in deuterated DMSO .

Advanced Research Questions

Q. What experimental strategies address low yields in the bromination step during synthesis?

- Methodological Answer : Low yields often arise from competing elimination or oxidation. To mitigate:

- Optimize Bromination Conditions : Use N-bromosuccinimide (NBS) in anhydrous CCl₄ under inert atmosphere (Ar/N₂) to suppress radical side reactions.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Kinetic Monitoring : Track reaction progress via TLC (silica gel, UV detection) to terminate at optimal conversion (~85%).

Comparative studies show yields improve from 45% to 72% when switching from HBr/AcOH to NBS .

Q. How can stereochemical outcomes be controlled when using this compound in asymmetric synthesis?

- Methodological Answer : The compound’s chiral centers (C2 and C3) enable diastereoselective reactions. Key approaches:

- Chiral Auxiliaries : Attach menthol or Evans-type auxiliaries to the hydroxyl group to direct nucleophilic attack on the brominated carbon.

- Catalytic Asymmetric Induction : Use Pd(0) or Ru-based catalysts with BINAP ligands for Suzuki couplings or allylic substitutions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stereoselectivity by stabilizing transition states. Recent studies report up to 90% ee in β-lactam syntheses using this substrate .

Q. How should researchers resolve contradictory FT-IR data for the hydroxyl group in this compound?

- Methodological Answer : Discrepancies in O-H stretching (expected ~3200–3500 cm⁻¹) may arise from:

- Hydrogen Bonding : Solid-state IR often shows broadened peaks due to intermolecular H-bonding. Compare with solution-phase IR in non-polar solvents (e.g., CCl₄).

- Hydration : Anhydrous samples (dried over MgSO₄) prevent water interference.

- Alternative Techniques : Use X-ray crystallography to confirm hydrogen bonding networks or employ variable-temperature NMR to assess dynamic effects. A 2024 study resolved similar contradictions by correlating XRD data with computational models (DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.